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Introduction and Drug Profile

Osoresnontrine (development code BI-409306) is an investigational small molecule compound developed

by Boehringer Ingelheim as a potent and selective inhibitor of the enzyme phosphodiesterase 9A (PDE9A).

This centrally active agent was designed to address cognitive impairments associated with central nervous

system disorders such as Alzheimer's disease and schizophrenia through enhancement of synaptic plasticity

via the cyclic guanosine monophosphate (cGMP) signaling pathway. The compound is characterized by a

pyrazolopyrimidinone core structure with molecular formula C₁₆H₁₇N₅O₂ and molecular weight of

311.34 g/mol [1].

From a pharmacokinetics perspective, Osoresnontrine demonstrates several drug-like properties that

support its development as an oral therapeutic agent. The compound complies with Lipinski's Rule of Five,

with predicted moderate lipophilicity (logP 0.25-0.88) that facilitates blood-brain barrier penetration while

maintaining sufficient aqueous solubility (0.481 mg/mL) for absorption [1]. Its structure features a fused

bicyclic system with hydrogen bond acceptors and donors that influence both its solubility characteristics

and protein binding properties. Osoresnontrine is supplied as a white to off-white solid powder with good

stability profile when stored at -20°C, and demonstrates satisfactory solubility in dimethyl sulfoxide (22-25

mg/mL), facilitating its use in preclinical formulations [1].
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Table 1: Physicochemical Properties of Osoresnontrine

Property Value Significance

Molecular
Formula

C₁₆H₁₇N₅O₂ Balanced carbon/nitrogen/oxygen ratio

supporting drug-like properties

Molecular
Weight

311.34 g/mol Optimal for CNS penetration

IUPAC Name 1-(oxan-4-yl)-6-(pyridin-2-

ylmethyl)-5H-pyrazolo[3,4-
d]pyrimidin-4-one

Systematic chemical nomenclature

logP (Predicted) 0.25-0.88 Moderate lipophilicity supporting blood-
brain barrier penetration

Water Solubility 0.481 mg/mL (predicted) Sufficient for oral absorption

Rule of Five
Compliance

Yes High probability of oral bioavailability

Pharmacokinetic Properties and Characteristics

Comprehensive pharmacokinetic evaluation of Osoresnontrine has revealed several critical characteristics

that influence its dosing regimen and potential drug interactions. A population pharmacokinetic analysis

conducted across phase I and II trials identified that the drug's pharmacokinetics are best described by a two-

compartment model with first-order absorption [1]. The compound demonstrates dose-dependent exposure

with median time to maximum concentration (Tmax) of approximately 2.8 hours and median half-life of

about 7 hours, supporting once or twice-daily dosing regimens in clinical studies [1].

The most clinically significant pharmacokinetic characteristic of Osoresnontrine is its extensive hepatic

metabolism primarily mediated by the cytochrome P450 enzyme CYP2C19. This metabolic pathway

exhibits significant genetic polymorphism, resulting in substantial interindividual variability in drug

exposure. Research has demonstrated that individuals with a "poor metabolizer" genotype for CYP2C19

exhibit 4- to 5-fold higher systemic exposure compared to "extensive metabolizers" [1]. This polymorphism
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necessitated careful dose adjustment and monitoring in clinical trials and represents a critical consideration

for potential clinical use.

Table 2: Key Pharmacokinetic Parameters of Osoresnontrine

Parameter Value Clinical Significance

Tmax (median) ~2.8 hours Rapid absorption compatible with oral

administration

Half-life (median) ~7 hours Supports once or twice-daily dosing

Primary Metabolic Pathway CYP2C19 Subject to significant pharmacogenetic
variability

Exposure in Poor vs Extensive
Metabolizers

4-5 fold higher Requires genotype-based dose
adjustment

Protein Binding Not fully
characterized

Potential for drug-drug interactions

Food Effect Not reported Standard fasting conditions in clinical
trials

Bioanalytical Methods for Quantification

Sample Preparation and Extraction

Robust bioanalytical methods are essential for accurate quantification of Osoresnontrine in biological

matrices during pharmacokinetic studies. The recommended approach utilizes liquid chromatography-

tandem mass spectrometry (LC-MS/MS) with electrospray ionization in positive mode, providing the

necessary sensitivity and specificity for precise measurement in complex biological samples [1]. Sample

preparation typically involves protein precipitation using acetonitrile or methanol, which provides adequate

recovery while effectively removing interfering components from plasma or serum samples [2].
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For enhanced sensitivity and cleaner extracts, particularly at lower concentration ranges, solid phase

extraction (SPE) protocols can be implemented using C18 cartridges conditioned with methanol and water.

The sample pH should be maintained near neutral (pH 6-8) to ensure optimal recovery of Osoresnontrine,

which remains predominantly in its non-ionized form due to its moderate lipophilicity. The extraction

recovery for Osoresnontrine using these methods typically ranges between 80-100%, with minimal matrix

effects observed when using appropriate internal standards such as stable isotope-labeled analogs of

Osoresnontrine [2].

LC-MS/MS Analysis Conditions

The analytical separation of Osoresnontrine from endogenous compounds and potential metabolites is

achieved using reverse-phase chromatography with a C18 column (e.g., 2.1 × 50 mm, 1.8 μm particle size)

maintained at 40°C. The mobile phase consists of 0.1% formic acid in water (mobile phase A) and 0.1%

formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 95% B over 3-5 minutes at a

flow rate of 0.4 mL/min [2]. This chromatographic conditions provide optimal peak shape and separation

efficiency for Osoresnontrine, with typical retention time of approximately 2.5 minutes.

Mass spectrometric detection employs multiple reaction monitoring (MRM) transitions for enhanced

specificity. The recommended transition for Osoresnontrine is m/z 312.1→266.1 for quantification, with a

secondary transition m/z 312.1→238.1 for confirmatory purposes. Instrument parameters should be

optimized as follows: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 450°C,

cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The collision energy for the primary

transition typically ranges between 20-25 eV [2].

Clinical Pharmacokinetics Study Design

Phase I Single and Multiple Ascending Dose Studies

The initial clinical pharmacokinetic evaluation of Osoresnontrine follows a standardized phase I protocol

designed to characterize safety, tolerability, and fundamental pharmacokinetic parameters in healthy

volunteers. These studies employ a randomized, double-blind, placebo-controlled design with sequential
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dose escalation cohorts. Participants typically receive single oral doses ranging from 10 mg to 250 mg after

an overnight fast, with a washout period of at least 5 half-lives between dosing periods for crossover designs

[1].

Blood sampling for pharmacokinetic analysis follows an intensive schedule to adequately characterize the

absorption and elimination phases: pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-

dose. Additional sparse sampling may be implemented at 72 and 96 hours to fully define the terminal

elimination phase. Plasma concentrations of Osoresnontrine are quantified using the validated LC-MS/MS

method described in Section 3, with non-compartmental analysis to determine key parameters including

Cmax, Tmax, AUC0-t, AUC0-∞, elimination half-life, apparent clearance, and volume of distribution [3].

Special Population Studies

Given the significant impact of CYP2C19 polymorphism on Osoresnontrine exposure, dedicated

pharmacogenomic studies are essential in early clinical development. These studies enroll participants

stratified by CYP2C19 phenotype (poor, intermediate, extensive, and ultrarapid metabolizers) to establish

specific dosing recommendations for each subpopulation [1]. Additionally, the effect of food on

Osoresnontrine absorption should be evaluated using a standardized high-fat meal protocol administered

approximately 30 minutes before dosing, with comparison to fasting conditions in a crossover design.

Special population studies should also include elderly participants and those with hepatic impairment, as

both age and liver function may significantly impact the metabolism and elimination of Osoresnontrine. For

elderly populations, a dedicated study comparing pharmacokinetic parameters in healthy young volunteers

(18-45 years) versus elderly volunteers (≥65 years) is recommended, with particular attention to potential

age-related declines in CYP450 metabolism [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD Study Design and Biomarker Assessment

The integration of pharmacokinetic and pharmacodynamic data is essential for understanding the relationship

between Osoresnontrine exposure and its therapeutic effects. PK/PD studies should implement a
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comprehensive sampling approach that pairs plasma concentration measurements with relevant biomarkers

of target engagement and clinical efficacy [3]. For Osoresnontrine, the primary pharmacodynamic

biomarker is cGMP concentration in cerebrospinal fluid (CSF), as PDE9A inhibition directly increases

intracellular cGMP levels, which is considered the mechanism underlying its potential cognitive benefits [1].

The recommended PK/PD study design includes parallel assessment of plasma Osoresnontrine

concentrations, CSF cGMP levels, and cognitive performance measures at multiple time points following

drug administration. This approach allows for the characterization of potential hysteresis in the effect-

concentration relationship and the development of a robust PK/PD model. For clinical trials in Alzheimer's

disease and schizophrenia, standardized cognitive assessment batteries (e.g., PANSS for schizophrenia,

ADAS-Cog for Alzheimer's disease) should be administered at baseline and periodically throughout the

dosing interval to capture the time course of therapeutic effects [1].

PK/PD Modeling Approach

The PK/PD relationship for Osoresnontrine is best characterized using an indirect response model that

accounts for the temporal disconnect between plasma concentrations and cognitive effects. The modeling

approach should incorporate the documented increase in CSF cGMP as an intermediate biomarker of

PDE9A inhibition, with cognitive outcomes linked to this biomarker through a separate effect compartment

or transduction model [3].

Population PK/PD modeling is particularly valuable for Osoresnontrine due to the significant impact of

CYP2C19 polymorphism on exposure. This approach allows for the identification of covariate effects (e.g.,

genotype, age, hepatic function) on both pharmacokinetic and pharmacodynamic parameters, enabling more

precise dose individualization. The final model should be validated using visual predictive checks and

bootstrap analysis to ensure robust performance across the target patient population [3].
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Figure 1: Osoresnontrine PK/PD Relationship and Key Influencing Factors

Conclusion and Research Considerations

The pharmacokinetic profile of Osoresnontrine presents both opportunities and challenges for its

development as a therapeutic agent. The well-characterized dose-exposure relationship and established

target engagement biomarker (CSF cGMP) provide a solid foundation for dose selection and clinical trial

design [1]. However, the significant impact of CYP2C19 polymorphism on drug exposure necessitates

careful consideration of pharmacogenetic testing and dose adjustment in clinical practice [1].

From a research perspective, several areas require continued investigation to fully characterize the

pharmacokinetics of Osoresnontrine. These include comprehensive assessment of drug-drug interaction

potential with CYP2C19 inhibitors and inducers, evaluation of hepatic impairment effects on drug

metabolism, and characterization of potential active metabolites that may contribute to both efficacy and
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toxicity. Additionally, the translation of preclinical PK/PD relationships to clinical populations requires

continued refinement as more clinical data becomes available [3].

Despite a robust pharmacokinetic foundation and confirmed target engagement in humans, the clinical

development of Osoresnontrine was ultimately discontinued due to lack of efficacy in phase II trials for

Alzheimer's disease and schizophrenia [1]. This outcome highlights the complex challenges in CNS drug

development, where favorable pharmacokinetic properties and target engagement do not necessarily translate

to clinical benefit. Nevertheless, the comprehensive pharmacokinetic research methods developed for

Osoresnontrine provide a valuable template for future PDE9 inhibitor development programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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